tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate
CAS No.: 1706437-45-7
VCID: VC2742467
Molecular Formula: C16H23IN2O2
Molecular Weight: 402.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. Its molecular formula is C16H23IN2O2, and it has a molecular weight of 402.27 g/mol . This compound is notable for its unique chemical structure, which includes both a tert-butyl group and an iodobenzyl moiety. These structural features contribute to its potential biological activities and applications in medicinal chemistry research. SynthesisThe synthesis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate typically involves several key steps, although specific reaction conditions and purification methods may vary depending on laboratory practices. Generally, such syntheses require careful control of temperature, solvent choice, and catalysts to optimize yield and purity. Biological ActivitiesPiperazine derivatives, including tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, are known for their diverse biological activities. These compounds can modulate neurotransmitter systems and exhibit antimicrobial properties, although specific data on this compound's mechanism remains limited. The iodobenzyl group may enhance binding affinity through hydrophobic interactions or halogen bonding. Research ApplicationsThis compound is often used in various scientific research applications, particularly in medicinal chemistry. Its structural characteristics allow for the modulation of biological targets, making it a valuable intermediate in chemical synthesis. Safety and Handling ConsiderationsHandling of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate requires caution due to its potential toxicity and reactivity. Safety data sheets should be consulted for specific handling instructions and protective measures. Comparison with Similar Compounds
These compounds share similar structural features but differ in the position of the iodine atom on the phenyl ring and the presence of a benzyl group in tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate . |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1706437-45-7 | ||||||||||||||||
Product Name | tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate | ||||||||||||||||
Molecular Formula | C16H23IN2O2 | ||||||||||||||||
Molecular Weight | 402.27 g/mol | ||||||||||||||||
IUPAC Name | tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | ||||||||||||||||
Standard InChIKey | FYIDOSLJNXIVES-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I | ||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I | ||||||||||||||||
PubChem Compound | 86811312 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume